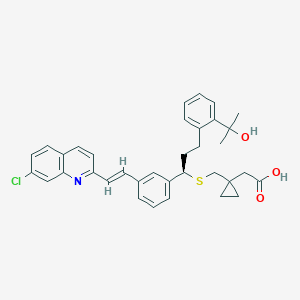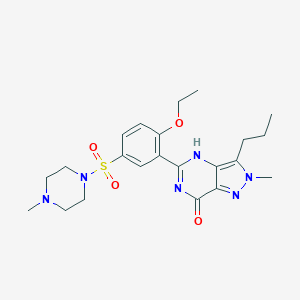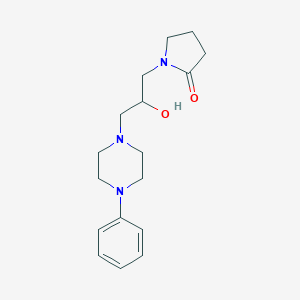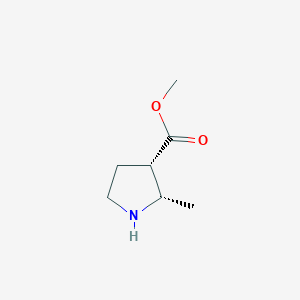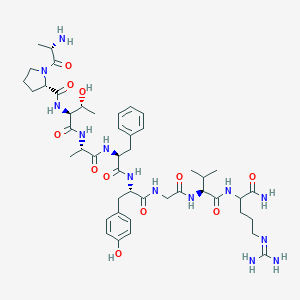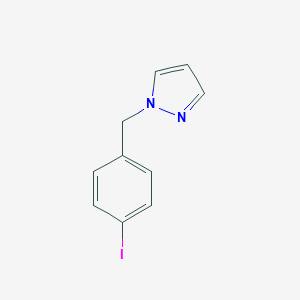![molecular formula C14H11BrN2O2 B128326 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 155297-20-4](/img/structure/B128326.png)
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one, also known as BDP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP is a pyrazolone-based chemical that is widely used in various fields such as medicinal chemistry, drug discovery, and pharmacology.
Mechanism Of Action
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. PDE-4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP). 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical And Physiological Effects
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been reported to exhibit various biochemical and physiological effects such as reducing inflammation, inhibiting tumor growth, and improving cognitive function. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has also been reported to exhibit anti-bacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one in lab experiments is its high potency and selectivity. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been reported to exhibit high selectivity towards its target enzymes such as COX-2 and PDE-4. However, one of the limitations of using 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for the use of 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one in scientific research. One of the future directions is the development of novel 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one derivatives with improved solubility and selectivity. Another future direction is the use of 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one as a fluorescent probe for the detection of metal ions in living cells. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can also be used in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has also been used to develop novel drugs for the treatment of various diseases. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has several advantages and limitations for lab experiments, and there are several future directions for the use of 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one in scientific research.
Synthesis Methods
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can be synthesized using various methods such as the reaction of 4-bromobenzaldehyde with 3,4-dimethylpyrazole-5(4H)-one in the presence of a catalytic amount of piperidine. The reaction mixture is then heated under reflux in ethanol to yield 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one. Another method involves the reaction of 4-bromobenzaldehyde with 3,4-dimethyl-1H-pyrazol-5-ol in the presence of a catalytic amount of acetic acid. The reaction mixture is then heated under reflux in ethanol to yield 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one.
Scientific Research Applications
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been extensively used in scientific research. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been used to develop novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has also been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
CAS RN |
155297-20-4 |
|---|---|
Product Name |
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one |
Molecular Formula |
C14H11BrN2O2 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-7-12(18)19-14-13(8)9(2)16-17(14)11-5-3-10(15)4-6-11/h3-7H,1-2H3 |
InChI Key |
GGGBCAMTYUVVGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)Br)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)Br)C |
synonyms |
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



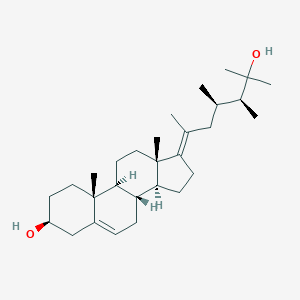


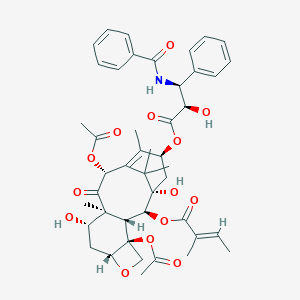
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)

